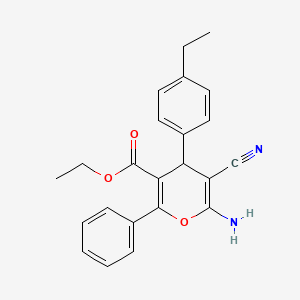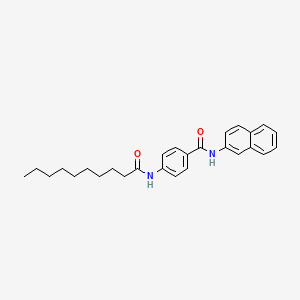![molecular formula C20H17N3O4 B11564172 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B11564172.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzodioxole ring and a quinoline moiety, which are linked through a hydrazide bridge. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide typically involves a multi-step process. One common method involves the reaction of quinoline-3-carboxylic acid with thionyl chloride to form quinoline-3-carbonyl chloride. This intermediate is then reacted with 4-aminoacetophenone to yield N-(4-acetylphenyl)quinoline-3-carboxamide. The final step involves a Claisen-Schmidt condensation reaction between the carboxamide and piperonal in the presence of a base such as potassium hydroxide in ethanol, under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzodioxole and quinoline moieties play a crucial role in this interaction, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide
- 3-(2H-1,3-Benzodioxol-5-yl)-N’-[(1E)-(2,4-dihydroxyphenyl)methylidene]propanehydrazide
- 2-{[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
N’-[(E)-(2H-1,3-Benzodioxol-5-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide is unique due to the combination of benzodioxole and quinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H17N3O4 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-quinolin-8-yloxypropanamide |
InChI |
InChI=1S/C20H17N3O4/c1-13(27-17-6-2-4-15-5-3-9-21-19(15)17)20(24)23-22-11-14-7-8-16-18(10-14)26-12-25-16/h2-11,13H,12H2,1H3,(H,23,24)/b22-11+ |
Clave InChI |
TWIOQZWYENBSIJ-SSDVNMTOSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC2=C(C=C1)OCO2)OC3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
CC(C(=O)NN=CC1=CC2=C(C=C1)OCO2)OC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11564089.png)
![4-[(E)-[(2-{N-[4-(Propan-2-YL)phenyl]benzenesulfonamido}acetamido)imino]methyl]phenyl benzoate](/img/structure/B11564095.png)
![N-(2,4-dichlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11564100.png)
![4-chloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11564101.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethoxy-4-(phenylcarbonyl)benzamide](/img/structure/B11564106.png)
![2,6-di-tert-butyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenol](/img/structure/B11564108.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564109.png)

![(2E)-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11564111.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11564115.png)

![2-(Phenylamino)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564134.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564135.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11564139.png)
